Product packaging for 1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine(Cat. No.:CAS No. 1446791-69-0)

1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No.: B1405476
CAS No.: 1446791-69-0
M. Wt: 147.18 g/mol
InChI Key: KWZMJNRMOMFWHW-UHFFFAOYSA-N
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Description

Introduction and Fundamental Properties

Chemical Classification and Structural Characteristics

1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine belongs to the azaindole family of heterocyclic compounds, specifically classified as a pyrrolopyridine derivative. The compound exhibits a bicyclic structure consisting of a pyrrole ring fused to a pyridine ring through a shared carbon-carbon bond, creating the characteristic azaindole framework. The structural architecture incorporates three nitrogen atoms within its molecular framework, with one nitrogen atom located in the pyridine ring, another in the pyrrole ring, and a third nitrogen as part of the amino functional group at the 6-position. The methyl substitution occurs at the 1-position of the pyrrole ring, which significantly influences the compound's chemical properties and reactivity patterns.

The fused ring system creates a planar molecular structure that allows for extensive conjugation between the aromatic systems. This conjugation contributes to the compound's stability and influences its electronic properties, making it an attractive scaffold for medicinal chemistry applications. The presence of the amino group at the 6-position provides a reactive site for further chemical modifications, while the methyl group at the 1-position affects the compound's lipophilicity and potential biological interactions. The azaindole framework serves as an excellent bioisostere for indole and purine systems, differing only by the substitution of a carbon-hydrogen fragment with a nitrogen atom.

Molecular Identification Parameters

Chemical Abstracts Service Registry Number and Database Indexing

This compound is officially registered under Chemical Abstracts Service number 1446791-69-0. This unique identifier serves as the primary reference for the compound across international chemical databases and regulatory systems. The compound is indexed in multiple major chemical databases, including PubChem, where it can be located using its Chemical Abstracts Service number or molecular structure searches. The molecular descriptor MFCD22394562 serves as an additional identification parameter within the MDL Information Systems database.

The compound's presence in commercial chemical supplier databases indicates its availability for research purposes, with multiple vendors offering the material at varying purities and quantities. Database indexing facilitates the tracking of research publications, patent applications, and commercial availability across global chemical information systems. The consistent use of the Chemical Abstracts Service number ensures accurate identification and prevents confusion with structurally similar compounds within the azaindole family.

Molecular Formula and Elemental Composition

The molecular formula for this compound is C8H9N3, indicating a composition of eight carbon atoms, nine hydrogen atoms, and three nitrogen atoms. This elemental composition reflects the bicyclic aromatic structure with specific substitution patterns that define the compound's identity. The carbon framework consists of the fused pyrrole and pyridine rings, along with the methyl substituent, while the hydrogen atoms are distributed across the aromatic positions and the substituent groups.

The three nitrogen atoms play critical roles in the compound's chemical behavior: one nitrogen is integral to the pyridine ring, another forms part of the pyrrole ring, and the third constitutes the amino functional group. This nitrogen distribution contributes to the compound's basic character and influences its potential coordination chemistry and hydrogen bonding capabilities. The relatively small molecular size combined with the multiple nitrogen atoms creates opportunities for diverse chemical interactions and biological activities.

Molecular Weight and Physical Constants

This compound exhibits a molecular weight of 147.18 grams per mole. This molecular weight falls within the optimal range for drug-like compounds according to Lipinski's rule of five, making it an attractive candidate for medicinal chemistry applications. The compound's physical constants reflect its aromatic heterocyclic nature, with computational predictions suggesting specific melting and boiling point ranges based on its molecular structure.

Property Value Reference
Molecular Weight 147.18 g/mol
Boiling Point 326.1±22.0 °C at 760 mmHg
Flash Point 151.0±22.3 °C
Density 1.3±0.1 g/cm³
Vapor Pressure 0.0±0.7 mmHg at 25°C

These physical constants provide important information for handling, storage, and processing considerations in laboratory and industrial settings. The relatively high boiling point and low vapor pressure indicate good thermal stability under standard conditions.

Nomenclature and Synonyms

International Union of Pure and Applied Chemistry Naming Conventions

According to International Union of Pure and Applied Chemistry nomenclature standards, the compound is systematically named this compound. This systematic name precisely describes the structural features: the "1H-pyrrolo[2,3-b]pyridin" portion identifies the bicyclic core structure with specific fusion pattern, the "1-methyl" designation indicates the position and nature of the alkyl substituent, and the "6-amine" specification locates the amino functional group. The numbering system follows International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems, ensuring consistent identification across scientific literature.

The systematic nomenclature provides unambiguous structural information that allows chemists to reconstruct the molecular structure from the name alone. This precision is particularly important for azaindole derivatives, where multiple isomeric forms exist with different fusion patterns and substitution positions. The International Union of Pure and Applied Chemistry name serves as the authoritative reference for regulatory filings, patent applications, and scientific publications.

Common Alternative Designations

This compound is known by several alternative names in chemical literature and commercial sources. The designation "1-Methyl-7-azaindole-6-amine" reflects the compound's relationship to the azaindole family, where the "7-aza" prefix indicates the nitrogen substitution pattern relative to the indole numbering system. Another common variant is "1-methyl-1H-pyrrolo[2,3-b]pyridin-6-ylamine," which represents a slight nomenclature variation while maintaining the same structural identity.

Commercial suppliers often use abbreviated forms such as "1-Methyl-7-azaindole-6-amine" for catalog listings and ordering systems. The compound may also appear in literature as "1H-Pyrrolo[2,3-b]pyridin-6-amine, 1-methyl-" following Chemical Abstracts Service indexing conventions. These alternative designations facilitate database searches and cross-referencing across different chemical information systems while maintaining consistency with the primary systematic name.

Historical Context of Discovery and Development

The development of this compound emerges from the broader historical context of azaindole chemistry, which began in the early 20th century with investigations into modified indigoid dyes. Initial synthetic efforts in the azaindole series were motivated by the desire to create pyridine analogues of indigo, leading to what researchers termed "pyrindole" derivatives. However, these early investigations revealed that cyclization reactions in pyridine systems followed different pathways compared to benzene derivatives, necessitating the development of specialized synthetic methodologies.

The systematic exploration of azaindole structures gained momentum in the 1940s when researchers successfully synthesized 7-azaoxindole and related compounds. This breakthrough established fundamental synthetic routes that would later be adapted for more complex azaindole derivatives. The discovery of naturally occurring 7-azaindole in coal-tar fractions in 1943 by Kruber provided additional impetus for research in this area. Subsequently, the development of methods such as the Madelung cyclization and photochemical approaches expanded the accessible range of azaindole structures, creating the foundation for synthesizing compounds like this compound.

Modern interest in azaindole derivatives has been driven by their recognition as privileged structures in medicinal chemistry and drug discovery programs. The specific development of this compound reflects contemporary efforts to create targeted therapeutic agents, particularly in the area of kinase inhibition. The compound's emergence in chemical databases and commercial availability indicates its growing importance in pharmaceutical research and development activities.

Position in Azaindole Chemical Family

This compound occupies a significant position within the azaindole chemical family as a representative of the 7-azaindole structural class. The azaindole family encompasses four positional isomers that differ in the location of the nitrogen atom within the bicyclic system, and this compound specifically belongs to the most extensively studied 7-azaindole subgroup. Within this classification, the 7-azaindole isomer has generated more than 100,000 structural variants and represents the most commercially available and patent-active azaindole derivative.

The compound exemplifies the structural diversity possible within azaindole chemistry through its specific substitution pattern combining N-methylation and amino functionalization. This substitution pattern distinguishes it from simpler azaindole structures while maintaining the characteristic properties that make azaindoles valuable in drug development. The presence of both electron-donating (amino) and electron-withdrawing (pyridine nitrogen) groups within the same molecule creates unique electronic properties that influence its biological activity and chemical reactivity.

Azaindoles have been recognized as privileged structures in biological process modulation due to their ability to serve as bioisosteres for indole and purine systems. The structural relationship between these heterocyclic frameworks allows azaindoles to interact with biological targets originally evolved to recognize indole or purine-containing molecules. This compound represents an advanced example of how systematic modifications to the azaindole core can generate compounds with enhanced selectivity and potency for specific biological targets.

Azaindole Isomer Nitrogen Position Commercial Derivatives Patent Activity
4-Azaindole Position 4 Moderate Low
5-Azaindole Position 5 High Moderate
6-Azaindole Position 6 Moderate Moderate
7-Azaindole Position 7 Highest Highest

The positioning of this compound within the 7-azaindole subfamily reflects the particular advantages of this structural arrangement for medicinal chemistry applications. The 7-azaindole framework provides optimal spacing and orientation of functional groups for target protein interactions while maintaining favorable physicochemical properties for drug development. This positioning has made 7-azaindole derivatives, including this compound, attractive scaffolds for developing therapeutic agents across multiple disease areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3 B1405476 1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 1446791-69-0

Properties

IUPAC Name

1-methylpyrrolo[2,3-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-5-4-6-2-3-7(9)10-8(6)11/h2-5H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZMJNRMOMFWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminopyridine with methyl isocyanide in the presence of a base can lead to the formation of the desired compound . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cancer Therapy

Fibroblast Growth Factor Receptor Inhibition

One of the most promising applications of 1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine derivatives is their role as inhibitors of fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFR signaling pathways is implicated in multiple types of tumors. Research has demonstrated that certain derivatives exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For example, compound 4h showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong potential for cancer therapy targeting these receptors .

Mechanism of Action

The mechanism involves the inhibition of cancer cell proliferation and induction of apoptosis in breast cancer cell lines (e.g., 4T1 cells). Additionally, these compounds have been shown to significantly reduce the migration and invasion capabilities of cancer cells, suggesting a multifaceted approach to cancer treatment through both direct cytotoxic effects and inhibition of metastatic behavior .

Gastroesophageal Reflux Disease Treatment

Potassium-Competitive Acid Blockers

Another significant application is the development of derivatives as potassium-competitive acid blockers (P-CABs) for treating gastroesophageal reflux disease (GERD) and peptic ulcers. These compounds act by inhibiting gastric acid secretion more effectively than traditional proton pump inhibitors. Studies have indicated that certain derivatives demonstrate superior inhibitory activity against gastric acid secretion in vitro and in vivo . The design focuses on optimizing lipophilicity and polar interactions to enhance pharmacological efficacy.

Phosphodiesterase Inhibition

Selective PDE4B Inhibitors

Recent studies have identified this compound derivatives as selective inhibitors of phosphodiesterase 4B (PDE4B). Compound 11h was highlighted for its ability to significantly inhibit tumor necrosis factor-alpha (TNF-α) release from macrophages exposed to inflammatory stimuli. This suggests potential therapeutic applications in inflammatory diseases and conditions involving immune response modulation .

SGK-1 Kinase Inhibition

Regulation of Electrolyte Balance

Research has also explored the use of this compound in inhibiting serum/glucocorticoid-regulated kinase 1 (SGK-1), which plays a role in renal and cardiovascular diseases. The inhibition of SGK-1 may provide novel therapeutic avenues for managing electrolyte balance and addressing conditions such as chronic renal disease and heart failure .

Data Summary Table

Application Target/Mechanism Key Findings
Cancer TherapyFGFR InhibitionPotent activity against FGFRs; induces apoptosis
Gastroesophageal Reflux Disease TreatmentPotassium-Competitive Acid BlockersSuperior gastric acid secretion inhibition
Phosphodiesterase InhibitionPDE4BInhibits TNF-α release; potential in inflammatory diseases
SGK-1 Kinase InhibitionElectrolyte Balance RegulationPotential treatment for renal/cardiovascular disorders

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine involves its interaction with molecular targets, such as enzymes or receptors. For example, as an FGFR inhibitor, the compound binds to the receptor’s active site, preventing the binding of natural ligands and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituent positions, halogenation, and functional groups, which significantly influence their physicochemical properties and biological activities. A comparative analysis is provided below:

Table 1: Structural and Functional Comparison of Pyrrolo[2,3-b]pyridine Derivatives
Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Activities References
1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine 1-Me, 6-NH₂ C₈H₉N₃ 147.18 1018441-16-1 High similarity (0.95) to parent scaffold; potential JAK3 inhibitor intermediate
4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine 4-Br, 6-NH₂ C₇H₆BrN₃ 228.05 943323-55-5 Bromo substituent enhances electrophilicity; used in cross-coupling reactions
6-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine 3-NH₂, 6-F C₇H₆FN₃ 151.14 1190321-50-6 Fluorine improves metabolic stability; moderate COX-II affinity (-9.1 kcal/mol)
1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine 1-Me, 4-NH₂ C₈H₉N₃ 147.18 869335-48-8 Altered amine position reduces JAK3 binding compared to 6-NH₂ derivatives
1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride 6-NH₂ (salt form) C₇H₇N₃·2HCl 206.07 1170585-19-9 Enhanced aqueous solubility; used in pharmaceutical formulations

Biological Activity

1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is a heterocyclic compound characterized by its unique pyrrolopyridine structure. With the molecular formula C8H9N3C_8H_9N_3 and a molecular weight of 147.18 g/mol, this compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features two significant heterocyclic rings: a pyrrole and a pyridine. These rings contribute to the compound's biological properties by allowing for diverse chemical interactions with biological targets. The presence of an amine group (NH₂) and a methyl group (CH₃) enhances its reactivity and potential interactions with enzymes and receptors .

This compound primarily targets the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cellular processes, including proliferation, migration, and differentiation. The inhibition of FGFR activity by this compound can lead to decreased cell proliferation and migration, making it a candidate for cancer therapy .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied for its ability to inhibit tumor cell growth through various mechanisms:

  • Inhibition of FGFRs : The compound has demonstrated potent inhibitory effects on FGFR1, FGFR2, and FGFR3, with IC50 values reported as low as 7 nM for FGFR1 . This inhibition is associated with reduced proliferation and increased apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and 4T1 .
  • Cell Migration and Invasion : Studies have shown that treatment with this compound reduces the migration and invasion capabilities of cancer cells. For instance, in vitro experiments indicated that it significantly inhibited the migration of 4T1 cells while inducing apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may possess activity against various pathogens, although further research is needed to establish its efficacy and mechanism in this area .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example:

ModificationImpact on Activity
Addition of -OH groupsIncreased antiproliferative activity (lower IC50 values)
Methyl substitution at nitrogenEnhanced binding affinity to FGFRs
Variations in substituents on the pyridine ringAltered potency against different cancer cell lines

Studies have shown that derivatives with specific functional groups exhibit improved biological activity compared to the parent compound .

Case Studies

A notable study evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their FGFR inhibitory activities. Among these derivatives, one compound exhibited an IC50 value against FGFR1 of 7 nM while demonstrating significant antiproliferative effects on breast cancer cell lines . Another investigation highlighted the structure optimization leading to enhanced activity against various cancer types by altering substituents on the core structure .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine, and how can reaction yields be improved?

  • Methodological Answer : Utilize statistical experimental design (e.g., factorial or response surface methodologies) to screen variables like temperature, solvent polarity, and catalyst loading. For example, ammonium acetate is often employed in multicomponent reactions to stabilize intermediates, as seen in analogous pyrrolopyridine syntheses . Optimize purification via column chromatography using gradients of polar/non-polar solvents to isolate the amine product effectively .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Combine 1H^1H-NMR (e.g., δ 2.33 ppm for methyl groups in pyrrolopyridines) and LC-MS to confirm molecular weight (147.18 g/mol) and detect impurities . Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify purity, ensuring ≥95% for pharmacological studies .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Avoid inhalation/contact with dust or vapors using fume hoods and PPE (nitrile gloves, lab coats). In case of exposure, rinse eyes/skin with water for ≥15 minutes and seek medical evaluation. Store in sealed containers under dry, inert conditions (argon/vacuum) .

Q. How does the solubility profile of this compound influence experimental design?

  • Methodological Answer : Test solubility in DMSO (common stock solvent) and aqueous buffers (pH 4–7). For low solubility, employ co-solvents like PEG-400 or cyclodextrin-based formulations. Solubility data should guide in vitro assays (e.g., kinase inhibition) to avoid precipitation artifacts .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Apply density functional theory (DFT) to model reaction pathways, focusing on nitrogen lone-pair interactions and methyl group steric effects. Couple with cheminformatics to identify electrophilic/nucleophilic sites for functionalization (e.g., amination at C4) . Validate predictions via small-scale exploratory reactions monitored by TLC/MS .

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., kinase inhibition vs. off-target effects)?

  • Methodological Answer : Perform dose-response assays (IC50_{50} curves) under standardized conditions (e.g., ATP concentration, pH). Use orthogonal assays (SPR, thermal shift) to confirm binding specificity. Cross-validate findings with structural analogs (e.g., 6-aryl-methyl derivatives) to isolate structure-activity relationships (SAR) .

Q. What methodologies enable the study of this compound’s pharmacokinetic properties in preclinical models?

  • Methodological Answer : Conduct in vitro metabolic stability assays using liver microsomes (human/rat) and CYP450 inhibition panels. For in vivo studies, employ LC-MS/MS to measure plasma/tissue concentrations post-administration. Adjust dosing based on clearance rates and bioavailability predictions .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

  • Methodological Answer : Replace traditional solvents (DMF, dichloromethane) with bio-based alternatives (e.g., cyclopentyl methyl ether). Explore catalytic systems (e.g., meglumine) for one-pot multicomponent reactions to reduce waste and energy consumption .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
Reactant of Route 2
1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.